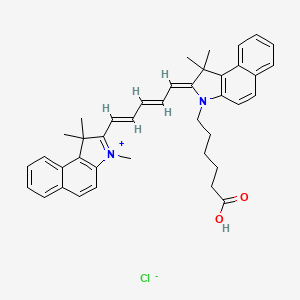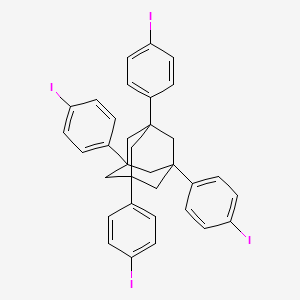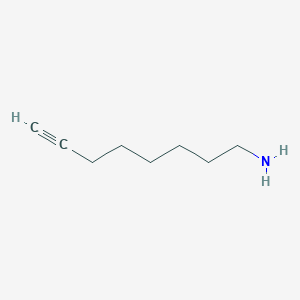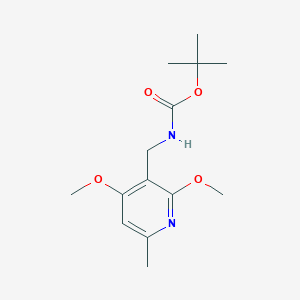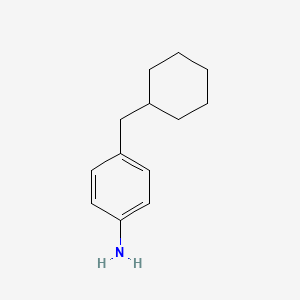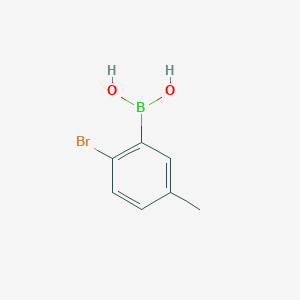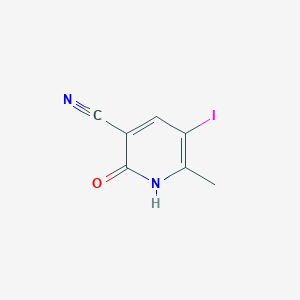
2-Hydroxy-5-iodo-6-methyl-nicotinonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- Research on nicotinonitriles, including compounds similar to 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile, focuses on their synthesis for various scientific applications. For instance, studies have synthesized deuterium-labeled nicotinamidines and N-alkoxy-nicotinamidines through a series of chemical reactions, showcasing the flexibility and utility of nicotinonitrile derivatives in the creation of labeled compounds for further scientific study (Ismail & Boykin, 2004).
Antiprotozoal Activity
- Nicotinonitrile derivatives have demonstrated significant antiprotozoal activity. The synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine from nicotinonitrile precursors and its in vitro and in vivo effectiveness against Trypanosoma and Plasmodium species highlight the potential of these compounds in treating protozoal infections (Ismail et al., 2003).
Crystal Structure Analysis
- The study of the crystal structure of nicotinonitrile derivatives, such as the analysis of novel cyanopyridines, provides insight into the molecular conformation, intermolecular interactions, and potential applications in material science and pharmaceuticals (Yang et al., 2011).
Chemosensing Properties
- Nicotinonitrile compounds have been explored for their chemosensing properties. Research into coumarin derivatives formed through reactions involving nicotinonitrile has shown potential in detecting metal ions, showcasing the versatility of nicotinonitrile derivatives in developing new chemosensors (Al-Hazmy et al., 2022).
Antimicrobial and Antioxidant Activities
- The synthesis and biological evaluation of nicotinonitrile derivatives reveal their antimicrobial and antioxidant capabilities. Studies on compounds like 2-amino nicotinonitriles have demonstrated their potential in inhibiting microbial growth and offering antioxidant benefits, suggesting applications in medicine and pharmacology (Kurumurthy et al., 2015), (Gouda et al., 2016).
Corrosion Inhibition
- Research into nicotinonitrile derivatives has also covered their application as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds in protecting steel surfaces from corrosion, as evidenced by their high inhibition efficiency, indicates their potential industrial application in corrosion prevention (Singh et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
5-iodo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSPQVBAHJEJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

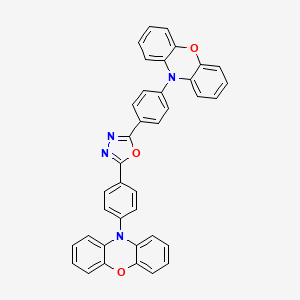

![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)




